1-benzyl-N,2-dimethylpiperidin-4-amine

Overview

Description

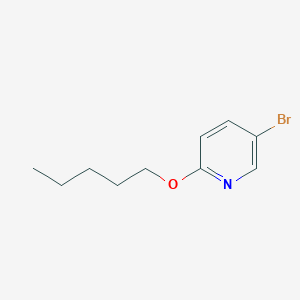

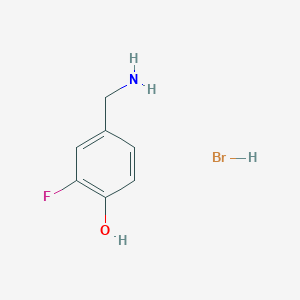

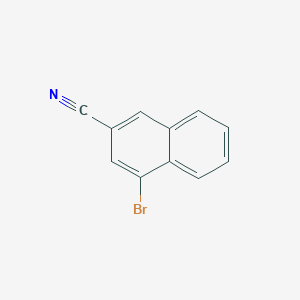

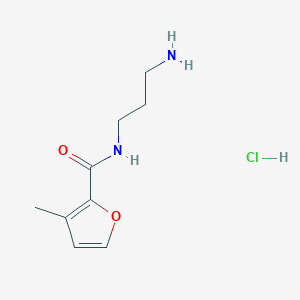

1-benzyl-N,2-dimethylpiperidin-4-amine is a chemical compound . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .

Molecular Structure Analysis

The molecular structure of 1-benzyl-N,2-dimethylpiperidin-4-amine can be represented by the InChI code:1S/C13H20N2/c1-14-13-7-9-15 (10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This indicates the presence of a piperidine ring with a benzyl group and two methyl groups attached to the nitrogen atom. Physical And Chemical Properties Analysis

1-benzyl-N,2-dimethylpiperidin-4-amine has a molecular weight of 204.32 . It is a liquid at room temperature and has a boiling point of 110°C at 0.7mBar .Scientific Research Applications

Polymer Synthesis and Applications

Degradable Poly(β-amino esters)

These polymers, synthesized through reactions involving secondary amines like N,N'-dimethylethylenediamine, demonstrate significant potential in biomedical applications due to their noncytotoxic nature and ability to degrade into non-toxic products. They interact electrostatically with DNA, offering a pathway for safe and efficient gene delivery systems (Lynn & Langer, 2000).

Chemical Synthesis Enhancements

Ammonia Equivalent in Hydroamination Reactions

Alpha-aminodiphenylmethane serves as a practical ammonia equivalent, simplifying the synthesis of primary amines through the hydroamination of alkynes, showcasing the versatility of amines in organic synthesis (Haak, Siebeneicher, & Doye, 2000).

Corrosion Inhibition

Corrosion Resistance of Mild Steel

Certain benzothiazole derivatives, including amines, demonstrate excellent corrosion inhibition efficiency for mild steel in acidic environments. This application is crucial for extending the life and maintaining the integrity of metal structures in corrosive conditions (Salarvand et al., 2017).

Catalysis

Palladium-Catalyzed Aminations

The catalytic efficiency of CuI/L5 systems in the amination of arylhalides with guanidines or amidines to synthesize benzimidazoles underscores the importance of amines in facilitating complex organic transformations (Deng, McAllister, & Mani, 2009).

Analytical Chemistry

Fluorescence Probes

The aggregation-enhanced emission feature of certain amines allows for the development of novel fluorescent probes. These probes can quantitatively detect low levels of carbon dioxide, offering potential applications in environmental monitoring and biological fields (Wang et al., 2015).

Medicinal Chemistry

Direct Amination of Benzyl Alcohols

The development of sustainable catalytic methodologies for the synthesis of benzylamines from benzyl alcohols highlights the role of amines in the pharmaceutical industry. This process facilitates the production of compounds that are foundational to numerous drugs (Yan, Feringa, & Barta, 2016).

Safety And Hazards

properties

IUPAC Name |

1-benzyl-N,2-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-10-14(15-2)8-9-16(12)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCVCYHAQNLPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N,2-dimethylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)